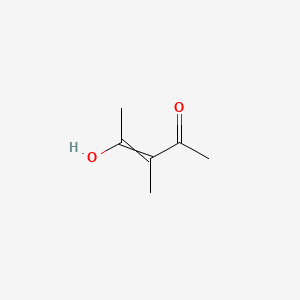
3-Penten-2-one, 4-hydroxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Penten-2-one, 4-hydroxy-3-methyl- is an organic compound with the molecular formula C5H8O2. It is classified as an α,β-unsaturated ketone and is known for its colorless, volatile liquid form with a fruity to pungent odor . This compound is significant in various chemical reactions and industrial applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Penten-2-one, 4-hydroxy-3-methyl- can be synthesized through several methods. One common synthetic route involves the acid-catalyzed dehydration of 4-hydroxy-3-methyl-2-pentanone . This reaction typically uses oxalic acid as a catalyst to facilitate the removal of water, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of 3-Penten-2-one, 4-hydroxy-3-methyl- often involves large-scale dehydration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
3-Penten-2-one, 4-hydroxy-3-methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into more saturated ketones or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include OH radicals and Cl atoms.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Acetone, methyl glyoxal, and peroxyacetyl nitrate (PAN).
Reduction: Saturated ketones and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Penten-2-one, 4-hydroxy-3-methyl- has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug synthesis.
Mecanismo De Acción
The mechanism of action of 3-Penten-2-one, 4-hydroxy-3-methyl- involves its reactivity with various molecular targets. For instance, in atmospheric chemistry, it reacts with OH radicals, leading to the formation of reactive oxygen species and other oxidation products . These reactions can impact air quality and contribute to the formation of secondary organic aerosols.
Comparación Con Compuestos Similares
Similar Compounds
3-Penten-2-one: An isomer with similar reactivity but different structural arrangement.
4-Methyl-3-penten-2-one:
3-Methyl-3-penten-2-one: An unsaturated aliphatic ketone used as an intermediate in organic synthesis.
Uniqueness
3-Penten-2-one, 4-hydroxy-3-methyl- is unique due to its specific structural configuration, which imparts distinct reactivity and properties. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
1522-25-4 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
4-hydroxy-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-4(5(2)7)6(3)8/h7H,1-3H3 |
Clave InChI |
ZBCJFUZOIPBJEF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone](/img/structure/B12446013.png)
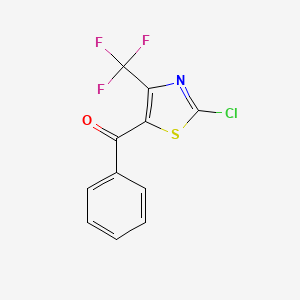
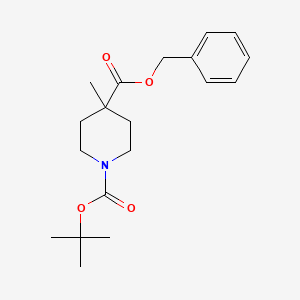
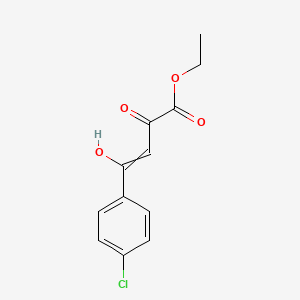
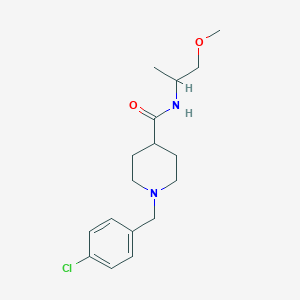
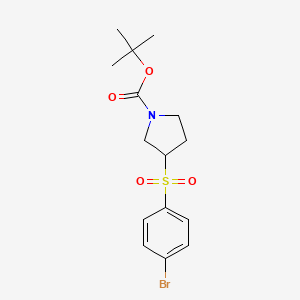
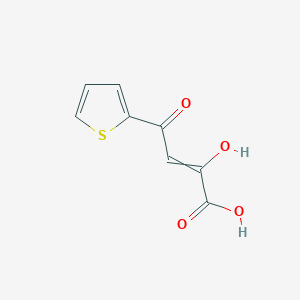
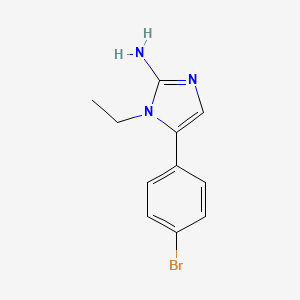
![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine](/img/structure/B12446067.png)

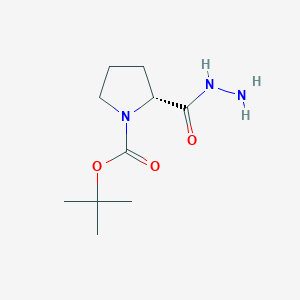
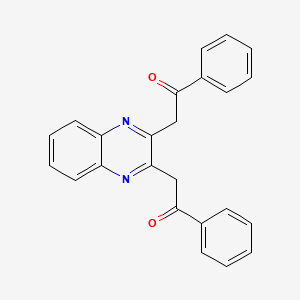
![(5E)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446107.png)
